3-Chloro-2,6-dimethylaniline
CAS No.: 26829-77-6
Cat. No.: VC3733482
Molecular Formula: C8H10ClN
Molecular Weight: 155.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26829-77-6 |
---|---|
Molecular Formula | C8H10ClN |
Molecular Weight | 155.62 g/mol |
IUPAC Name | 3-chloro-2,6-dimethylaniline |
Standard InChI | InChI=1S/C8H10ClN/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,10H2,1-2H3 |
Standard InChI Key | FGMXFOTYCHZCLA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=C(C=C1)Cl)C)N |
Canonical SMILES | CC1=C(C(=C(C=C1)Cl)C)N |
Introduction
Chemical Identity and Structure
3-Chloro-2,6-dimethylaniline belongs to the class of halogenated aromatic amines. Its structure consists of an aniline core (a phenyl ring with an amino group) substituted with a chlorine atom at position 3 and methyl groups at positions 2 and 6.
Chemical Identifiers
The compound can be identified through various chemical notation systems as detailed in the table below:
Identifier Type | Value |
---|---|
CAS Number | 26829-77-6 |
Molecular Formula | C₈H₁₀ClN |
Molecular Weight | 155.625 g/mol |
MDL Number | MFCD02683086 |
InChI Key | FGMXFOTYCHZCLA-UHFFFAOYSA-N |
IUPAC Name | 3-chloro-2,6-dimethylaniline |
SMILES Notation | CC1=C(C(=C(C=C1)Cl)C)N |
PubChem CID | 7023016 |
Synonyms
The compound is known by several alternative names in scientific literature and commercial contexts:
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3-chloro-2,6-dimethyl-phenylamine
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3-chloro-2,6-xylidine
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3-chloro-2,6-dimethylphenylamine
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3-chloranyl-2,6-dimethyl-aniline
Physical Properties
Understanding the physical properties of 3-Chloro-2,6-dimethylaniline is crucial for its handling, storage, and application in various chemical processes.
Thermal Properties
The compound exhibits the following thermal characteristics:
Property | Value |
---|---|
Melting Point | 30°C to 32°C |
Boiling Point | 136°C to 138°C (at 17 mmHg) |
These thermal properties indicate that the compound exists as a solid at room temperature but melts at a relatively low temperature, which can be important for processing considerations.
Solubility and Physical State
The compound is slightly soluble in water , which suggests its predominantly hydrophobic nature typical of aromatic compounds with hydrocarbon substituents. This limited water solubility influences its behavior in aqueous environments and may necessitate the use of organic solvents for reactions and purification processes.
Chemical Reactivity and Applications
The chemical behavior of 3-Chloro-2,6-dimethylaniline is influenced by its aromatic structure, amino functional group, and the presence of chloro and methyl substituents.
Synthetic Applications
One of the primary applications of 3-Chloro-2,6-dimethylaniline is as a precursor in organic synthesis. The compound can undergo various transformations:
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It serves as a starting material for the synthesis of 3-cyano-2,4-dimethylchlorobenzene, which upon hydrolysis yields carboxylic acid derivatives .
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The amino group makes it suitable for various reactions typical of aromatic amines, including diazotization, coupling reactions, and nucleophilic substitutions.
Comparative Analysis with Related Compounds
Understanding 3-Chloro-2,6-dimethylaniline in the context of related compounds provides valuable insights into its chemical behavior.
Structural Analogs
The diethyl analog of our compound of interest, 3-Chloro-2,6-diethylaniline, has a similar structure but with ethyl groups replacing the methyl groups. This compound:
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Has a higher molecular weight (183.68 g/mol compared to 155.625 g/mol for the dimethyl variant)
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Likely exhibits greater hydrophobicity due to the longer alkyl chains
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May show different reactivity patterns in certain chemical transformations
Synthetic Relationships
The preparation method of 3-Chloro-2,6-diethylaniline involves complex reactions including:
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Formation of metal-aniline complex catalysts
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Ethylation reactions under high pressure (10-25 MPa) and temperature (150-400°C)
While this process is specific to the diethyl variant, it suggests possible synthetic approaches that might be adapted for the preparation of 3-Chloro-2,6-dimethylaniline, potentially using methyl sources instead of ethylene.
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